7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one is a complex heterocyclic compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolines and quinazolinones are of significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The compound's unique structure allows it to participate in various chemical reactions, making it a subject of extensive research.
This compound can be classified as a fused bicyclic structure containing both isoquinoline and quinazolinone moieties. It is synthesized from anthranilic acid and urea or through various cyclization methods involving substituted aromatic compounds. The classification of quinazolinones is based on the substitution patterns of the ring system, which influences their biological activity and reactivity .
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice (e.g., dimethyl sulfoxide), and reaction time (typically ranging from 24 to 48 hours). Purification methods include recrystallization and chromatography to isolate the desired products .
7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one features a fused bicyclic system that consists of an isoquinoline ring fused with a quinazolinone structure. The molecular formula for this compound is C₁₃H₉N₃O, indicating the presence of nitrogen and oxygen heteroatoms that contribute to its chemical properties.
7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one can undergo various chemical transformations:
Reactions are typically performed under controlled conditions with specific catalysts or reagents that facilitate desired transformations while minimizing side products .
The mechanism of action for compounds like 7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one often involves interaction with biological targets such as enzymes or receptors. For instance:
Data from studies indicate promising results against various cancer cell lines, showcasing their potential as therapeutic agents .
Relevant analyses include thermal stability assessments and solubility tests under varying conditions .
7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one exhibits potential applications in several scientific fields:
Research continues to explore its full potential across these domains, emphasizing its significance in medicinal chemistry and materials science .
7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one represents a complex polycyclic heterocyclic system formed by the fusion of isoquinoline and quinazolinone pharmacophores. Its systematic IUPAC name denotes the ring fusion pattern: the prefix "isoquinolino[2,3-a]" specifies the attachment of isoquinoline at positions 2 and 3 to the a-face of the quinazolinone core, while "7,12-dihydro" indicates partial saturation at the 7th and 12th positions, reducing aromaticity in those rings. The suffix "5-one" designates the ketone functionality at position 5 of the quinazolinone moiety. Its CAS Registry Number is 120130-52-1 [8].
Structurally, this compound belongs to the ortho-fused pentacyclic system characterized by:
Table 1: Structural Characteristics of 7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one
Feature | Description |
---|---|
Molecular Formula | C₁₆H₁₂N₂O |
Ring System | Pentacyclic: Benzene + Pyrimidine (Quinazolinone) + Benzene + Pyridine (Isoquinoline) |
Fusion Sites | Isoquinoline C2-C3 bond fused to quinazolinone's a-face (C5-N4 bond) |
Key Functional Groups | Lactam (5-one), Tertiary amines, Aromatic systems |
Isomeric Forms | Thermal rearrangement yields 6,11-dihydro-13H-isoquino[3,2-b]quinazolin-13-one [8] |
The thermal rearrangement product, 6,11-dihydro-13H-isoquino[3,2-b]quinazolin-13-one (CAS: 120130-52-1), represents a regioisomer where the ring fusion shifts to the isoquinoline's C3-C4 bond and quinazolinone's b-face, altering the electronic distribution and potential biological interactions [8].
Table 2: Comparison of Key Fused Quinazolinone Systems
Compound | Ring Fusion Pattern | Key Structural Differences |
---|---|---|
7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one | [2,3-a]-fusion | Lactam at position 5; saturation at 7,12 positions |
6,11-Dihydro-13H-isoquino[3,2-b]quinazolin-13-one | [3,2-b]-fusion | Lactam at position 13; saturation at 6,11 positions |
Quinazolin-4(3H)-one (Simple analog) | Monocyclic (no fusion) | Single bicyclic ring; no isoquinoline unit |
Synthetic Methodologies:Early syntheses of this scaffold relied on multistep, thermally driven cyclizations. A foundational approach involved the thermal rearrangement of 7,12-dihydro-5H-isoquino[2,3-a]quinazolin-5-one at elevated temperatures (180-220°C), inducing a ring contraction/expansion process to yield the isomeric 6,11-dihydro-13H-isoquino[3,2-b]quinazolin-13-one [8]. This rearrangement, studied extensively by Potikha et al., demonstrated the kinetic instability of the [2,3-a]-fused system under heat, favoring the thermodynamically stable [3,2-b]-isomer. Mechanistic studies suggested a retro-cyclization followed by re-cyclization pathway [8].
Modern strategies prioritize atom-economy and catalytic methods:
Table 3: Evolution of Synthetic Approaches
Era | Key Method | Advantages/Limitations | Target Compounds |
---|---|---|---|
Pre-2000s | Thermal Rearrangement | Simple starting materials; Harsh conditions (high T), Low regioselectivity | 6,11-Dihydro-13H-isoquino[3,2-b]quinazolin-13-one |
Modern | Pd-Catalyzed Carbonylation/Cyclization | Mild conditions, Atom-economical, Tunable polycycle diversity | Quinazolinone-[2,3]-fused polycycles incl. precursors |
Modern | Cyclocondensation of o-Bromomethylaryl nitriles | Direct C-C/N bond formation, Access to larger polycycles | Dibenzo-fused quinazolinone-naphthyridinediones |
Relevance in Drug Discovery:While direct biological data for 7,12-dihydroisoquinolino[2,3-a]quinazolin-5-one remains scarce in the public literature, its structural class holds significant pedigree in medicinal chemistry:
Table 4: Bioactive Quinazoline/Quinazolinone Derivatives in Drug Discovery
Compound Name | Core Structure | Therapeutic Area | Key Target/Mechanism |
---|---|---|---|
Gefitinib | 4-Anilinoquinazolin-4-one | Non-small cell lung cancer (NSCLC) | EGFR tyrosine kinase inhibitor |
Rutaecarpine | Pyridoindole-quinazolinone | Anti-inflammatory | Cyclooxygenase-2 (COX-2) inhibitor |
Halofuginone | Quinazolinone alkaloid | Anticancer, Antiparasitic | Prolyl-tRNA synthetase inhibitor |
Belumosudil | 4-Aminoquinazoline | Chronic graft-versus-host disease | Rho-associated coiled-coil kinase (ROCK) inhibitor |
The synthesis of 7,12-dihydroisoquinolino[2,3-a]quinazolin-5-one and its isomers represents a sophisticated exercise in heterocyclic chemistry, providing access to structurally novel templates. These frameworks hold untapped potential for probing biological targets where planar nitrogen-rich heterocycles are privileged, particularly in oncology and CNS diseases. Future research will likely focus on leveraging modern catalytic methods [8] to generate diverse libraries of these fused systems for comprehensive biological evaluation.
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3